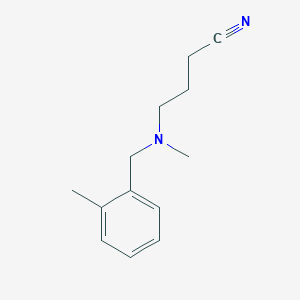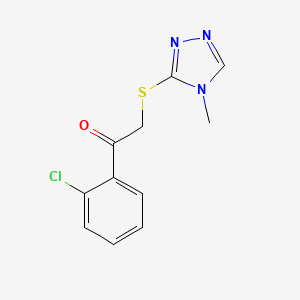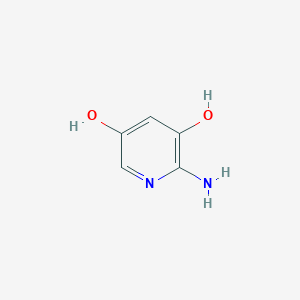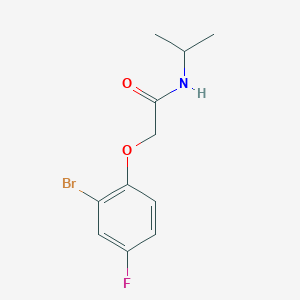
2-(2-Bromo-4-fluorophenoxy)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-fluorophenoxy)-N-isopropylacetamide is an organic compound that features a bromine and fluorine substituted phenoxy group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorophenoxy)-N-isopropylacetamide typically involves the reaction of 2-bromo-4-fluorophenol with isopropylamine and acetic anhydride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-4-fluorophenoxy)-N-isopropylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetamides.
Oxidation: Formation of quinones or phenoxy acids.
Reduction: Formation of dehalogenated phenoxyacetamides.
Aplicaciones Científicas De Investigación
2-(2-Bromo-4-fluorophenoxy)-N-isopropylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and dyes.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4-fluorophenoxy)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-fluorophenol: A precursor in the synthesis of 2-(2-Bromo-4-fluorophenoxy)-N-isopropylacetamide.
4-Bromo-2-fluorophenol: Another bromine and fluorine substituted phenol with similar reactivity.
2-(2-Bromo-4-fluorophenoxy)propanoic acid: A structurally related compound with different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the isopropylacetamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H13BrFNO2 |
|---|---|
Peso molecular |
290.13 g/mol |
Nombre IUPAC |
2-(2-bromo-4-fluorophenoxy)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C11H13BrFNO2/c1-7(2)14-11(15)6-16-10-4-3-8(13)5-9(10)12/h3-5,7H,6H2,1-2H3,(H,14,15) |
Clave InChI |
DSUYHRWRMKSAMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)COC1=C(C=C(C=C1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-ethylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14913007.png)

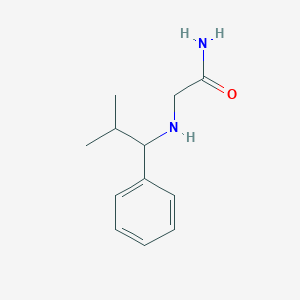
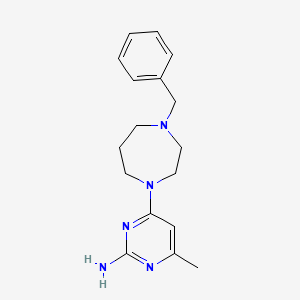
![n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine](/img/structure/B14913027.png)
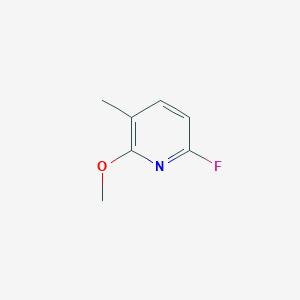
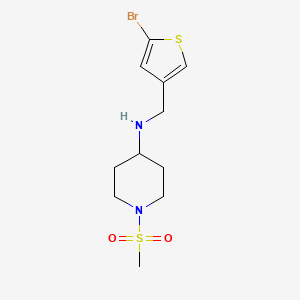

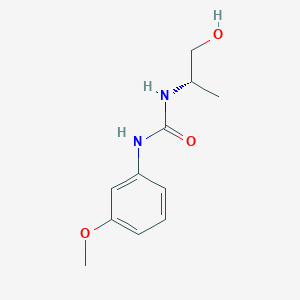
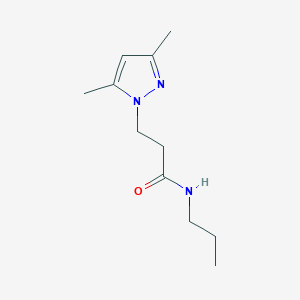
![{[3-(Ethoxymethyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitrile](/img/structure/B14913059.png)
